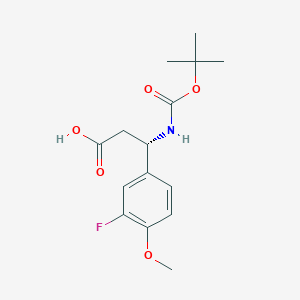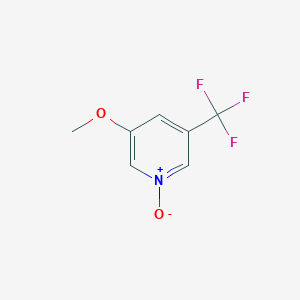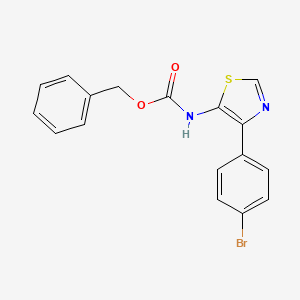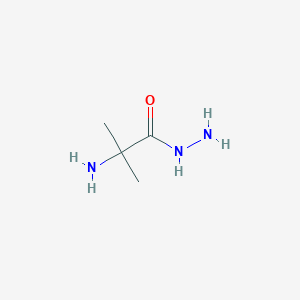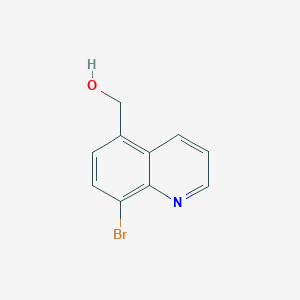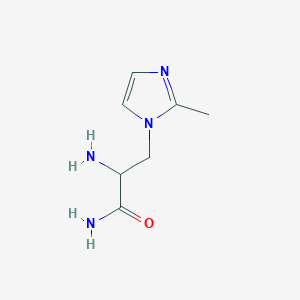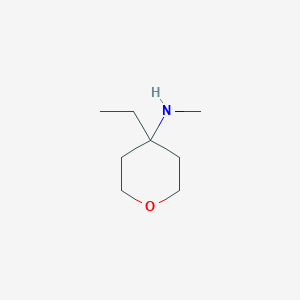![molecular formula C13H14F3NOS B13494045 (2E)-3-(dimethylamino)-1-[2-(methylsulfanyl)-4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B13494045.png)
(2E)-3-(dimethylamino)-1-[2-(methylsulfanyl)-4-(trifluoromethyl)phenyl]prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(dimethylamino)-1-[2-(methylsulfanyl)-4-(trifluoromethyl)phenyl]prop-2-en-1-one is an organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group This compound is notable for its unique structure, which includes a dimethylamino group, a methylsulfanyl group, and a trifluoromethyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(dimethylamino)-1-[2-(methylsulfanyl)-4-(trifluoromethyl)phenyl]prop-2-en-1-one typically involves the following steps:
Formation of the Enone Backbone: The enone backbone can be synthesized through an aldol condensation reaction between an appropriate aldehyde and a ketone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under controlled temperature conditions.
Introduction of Functional Groups: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine. The methylsulfanyl group can be added via a thiolation reaction, where a suitable thiol reagent is used. The trifluoromethyl group can be incorporated using a trifluoromethylation reagent, such as trifluoromethyl iodide, under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to achieve high efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the methylsulfanyl group may be oxidized to a sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles. Reagents such as alkyl halides or acyl chlorides can be used in these reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
(2E)-3-(dimethylamino)-1-[2-(methylsulfanyl)-4-(trifluoromethyl)phenyl]prop-2-en-1-one has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a pharmaceutical agent. Its structural features may allow it to interact with specific enzymes or receptors.
Medicine: The compound is investigated for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a candidate for drug development.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2E)-3-(dimethylamino)-1-[2-(methylsulfanyl)-4-(trifluoromethyl)phenyl]prop-2-en-1-one depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with target molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. The methylsulfanyl group may participate in redox reactions, influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-3-(dimethylamino)-1-[2-(methylsulfanyl)phenyl]prop-2-en-1-one: Lacks the trifluoromethyl group, which may affect its reactivity and biological activity.
(2E)-3-(dimethylamino)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one: Lacks the methylsulfanyl group, which may influence its redox properties.
(2E)-3-(dimethylamino)-1-[2-(methylsulfanyl)-4-(methyl)phenyl]prop-2-en-1-one: Contains a methyl group instead of a trifluoromethyl group, which may alter its lipophilicity and membrane permeability.
Uniqueness
(2E)-3-(dimethylamino)-1-[2-(methylsulfanyl)-4-(trifluoromethyl)phenyl]prop-2-en-1-one is unique due to the combination of its functional groups. The presence of the trifluoromethyl group enhances its lipophilicity and stability, while the methylsulfanyl group provides redox activity. The dimethylamino group contributes to its reactivity in nucleophilic substitution reactions. This combination of properties makes the compound versatile and valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C13H14F3NOS |
|---|---|
Poids moléculaire |
289.32 g/mol |
Nom IUPAC |
(E)-3-(dimethylamino)-1-[2-methylsulfanyl-4-(trifluoromethyl)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C13H14F3NOS/c1-17(2)7-6-11(18)10-5-4-9(13(14,15)16)8-12(10)19-3/h4-8H,1-3H3/b7-6+ |
Clé InChI |
JZGSIIBCCPXCPX-VOTSOKGWSA-N |
SMILES isomérique |
CN(C)/C=C/C(=O)C1=C(C=C(C=C1)C(F)(F)F)SC |
SMILES canonique |
CN(C)C=CC(=O)C1=C(C=C(C=C1)C(F)(F)F)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13493967.png)

![N-methyl-[1,1'-bi(cyclopropane)]-1-amine hydrochloride](/img/structure/B13493970.png)

![5,5-dioxo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylic acid](/img/structure/B13493990.png)

